N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine
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Overview
Description
N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine: is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methyl group and an amine group, which is further substituted with a 2-ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with 2-ethoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into more saturated amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of amine metabolism and enzyme interactions.
Industry: It serves as a precursor for the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
- N-(2-methoxyethyl)-4-methylcyclohexan-1-amine
- N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine
- N-(2-ethoxyethyl)-4-methylcyclohexan-1-ol
Uniqueness: N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-3-13-9-8-12-11-6-4-10(2)5-7-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
CGXNICXSPIHZIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CCC(CC1)C |
Origin of Product |
United States |
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